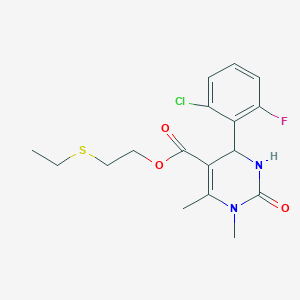

2-(Ethylsulfanyl)ethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered dihydropyrimidine ring substituted with a 2-chloro-6-fluorophenyl group at position 4, methyl groups at positions 1 and 6, and a 2-(ethylsulfanyl)ethyl ester moiety at position 3. The 2-chloro-6-fluorophenyl substituent introduces both electron-withdrawing (Cl, F) and steric effects, which may influence reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

2-ethylsulfanylethyl 6-(2-chloro-6-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN2O3S/c1-4-25-9-8-24-16(22)13-10(2)21(3)17(23)20-15(13)14-11(18)6-5-7-12(14)19/h5-7,15H,4,8-9H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBAOEQJOXZRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC=C2Cl)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

Introduction of Substituents: The ethylsulfanyl and chloro-fluorophenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Esterification: The carboxylate group can be introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

2-(Ethylsulfanyl)ethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with its analogues:

Key Findings from Comparative Analysis

Electronic Effects: The 2-chloro-6-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-fluorinated or alkyl-substituted analogues (e.g., 4-isopropylphenyl in ). This may enhance electrophilic reactivity or binding affinity in biological systems.

Steric and Conformational Effects: The ethylsulfanyl ester in the target compound introduces steric bulk compared to ethyl esters, which could influence crystal packing or enzyme active-site interactions . Substituents on the phenyl ring (e.g., CF3 in ) alter ring puckering dynamics, as described by Cremer-Pople coordinates . For example, bulky groups like CF3 may enforce non-planar conformations, affecting molecular recognition.

Crystallographic and Hydrogen-Bonding Patterns :

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate forms extensive hydrogen-bonded networks via its hydroxyl group, a feature absent in the target compound due to its chloro-fluoro substituents .

- The ethylsulfanyl group may participate in weak C–H···S interactions, as observed in related sulfur-containing esters .

Synthetic Accessibility :

- The target compound’s synthesis would likely require a 2-chloro-6-fluorobenzaldehyde precursor, which is less common than para-substituted aldehydes (e.g., 4-fluorobenzaldehyde in ).

- Thiol-ene reactions or post-esterification modifications might be needed to introduce the ethylsulfanyl group, unlike simpler esterifications in ethyl analogues .

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, characterized by a complex structure that includes an ethylsulfanyl group and a chloro-fluorophenyl moiety. This combination of functional groups suggests potential biological activities that merit investigation.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 386.9 g/mol. The presence of halogenated groups often correlates with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activity

- Antiviral effects

These activities are attributed to the structural features inherent in tetrahydropyrimidines and their ability to interact with key biological pathways.

The biological mechanisms through which this compound exerts its effects can include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for cell proliferation and survival.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune responses.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of various tetrahydropyrimidine derivatives. Here are some notable findings:

| Study | Findings |

|---|---|

| Patil et al. (2019) | Identified pyrimidine derivatives as selective inhibitors for EGFR, showcasing potential anticancer properties. |

| RSC Publications (2019) | Reviewed the broad spectrum of biological activities associated with pyrimidine derivatives, including antiviral and antibacterial effects. |

| HMDB (2023) | Documented various metabolites related to pyrimidine compounds, emphasizing their importance in drug development. |

Synthesis Methods

The synthesis of This compound can be achieved through multi-step processes involving:

- Formation of the Tetrahydropyrimidine Ring : This typically involves cyclization reactions of appropriate precursors.

- Functional Group Modifications : Introduction of the ethylsulfanyl and chloro-fluorophenyl groups through nucleophilic substitution reactions.

Q & A

Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative?

The synthesis typically involves multi-step condensation and cyclization reactions . A key step is the formation of the tetrahydropyrimidine ring via Biginelli-like reactions or modified Hantzsch methodologies. For example, cyclocondensation of β-ketoesters, substituted aryl aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), and thiourea derivatives in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux conditions can yield the core structure. Post-synthetic modifications, such as alkylation of the sulfanyl group, are performed to introduce the ethylsulfanyl-ethyl moiety . Reaction progress is monitored via TLC and HPLC , with yields optimized by controlling stoichiometry and reaction time .

Q. What spectroscopic methods are used to confirm the structure and purity of the compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons from the 2-chloro-6-fluorophenyl group at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- X-ray crystallography : Resolves conformational ambiguities (e.g., chair vs. boat conformation of the tetrahydropyrimidine ring) and confirms stereochemistry .

- HPLC-MS : Validates purity (>95%) and molecular weight (312.72 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent selection : Dichloromethane or DMSO enhances solubility of intermediates while minimizing side reactions like hydrolysis .

- Temperature control : Maintaining 60–80°C prevents thermal degradation of the β-ketoester intermediate .

- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, improving yields by 15–20% .

- Workup protocols : Gradient recrystallization (e.g., ethanol/water) removes unreacted thiourea derivatives .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates?

Contradictions often arise from tautomerism (e.g., keto-enol forms) or dynamic stereochemistry . Strategies include:

Q. What strategies are effective for analyzing substituent effects on biological activity?

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., replacing 2-chloro-6-fluorophenyl with 3,5-bis(trifluoromethyl)phenyl) to assess impacts on kinase inhibition or antimicrobial activity .

- Docking simulations : Map interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina to rationalize activity differences .

- Pharmacokinetic profiling : Evaluate logP and metabolic stability (via liver microsome assays) to prioritize analogs .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Re-optimize computational parameters : Adjust basis sets (e.g., 6-311++G**) or solvent models (e.g., PCM for polar media) to better match experimental conditions .

- Validate with orthogonal techniques : For example, if DFT predicts a non-planar conformation but X-ray shows planarity, re-examine intermolecular forces (e.g., hydrogen bonding in the crystal lattice) .

Q. What methodologies are recommended for comparing this compound to structural analogs?

- Crystallographic overlay : Superimpose X-ray structures (e.g., CCDC entries from and ) to assess steric/electronic differences .

- Thermogravimetric analysis (TGA) : Compare thermal stability, which correlates with substituent electron-withdrawing effects .

- Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to quantify potency differences .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., exact solvent volumes, stirring rates) to ensure consistency .

- Data archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Negative controls : Include unsubstituted tetrahydropyrimidines in biological assays to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.